3-(9H-Pyrido[3,4-b]indol-1-yl)aniline
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Overview
Description
3-(9H-Pyrido[3,4-b]indol-1-yl)aniline is a compound belonging to the class of β-carbolines, which are known for their significant biological activities This compound features a pyridoindole core structure, which is a common motif in many natural and synthetic alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-Pyrido[3,4-b]indol-1-yl)aniline typically involves the construction of the pyridoindole core followed by the introduction of the aniline group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, β-carboline derivatives can be synthesized through the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
3-(9H-Pyrido[3,4-b]indol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced derivatives.
Substitution: The aniline group allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation
Major Products
Scientific Research Applications
3-(9H-Pyrido[3,4-b]indol-1-yl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(9H-Pyrido[3,4-b]indol-1-yl)aniline involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Similar Compounds
9H-Pyrido[3,4-b]indole: A closely related compound with similar biological activities but lacking the aniline group.
β-Carboline-1-propanoic acid: Another β-carboline derivative with distinct chemical properties and applications.
(2-chlorophenyl)-(9H-pyrido[3,4-b]indol-1-yl)methanone: A compound with a similar core structure but different substituents, leading to unique reactivity and applications.
Uniqueness
This structural feature distinguishes it from other β-carboline derivatives and contributes to its versatility in scientific research and industrial applications .
Properties
CAS No. |
771533-60-9 |
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Molecular Formula |
C17H13N3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
3-(9H-pyrido[3,4-b]indol-1-yl)aniline |
InChI |
InChI=1S/C17H13N3/c18-12-5-3-4-11(10-12)16-17-14(8-9-19-16)13-6-1-2-7-15(13)20-17/h1-10,20H,18H2 |
InChI Key |
ZRYRJNYSGTWENW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC(=CC=C4)N |
Origin of Product |
United States |
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